N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide is 339.0251407 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Herbicide Metabolism and Safety Evaluation
Research on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, highlights the significance of understanding the metabolic pathways of these compounds in human and animal models. Studies have shown that these herbicides undergo complex metabolic processes involving the liver microsomes of rats and humans, leading to the formation of various metabolites. The metabolic pathways are critical for assessing the safety and environmental impact of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Detoxification and Phytotoxicity
The initial metabolism of acetochlor in plant seedlings demonstrates the role of metabolism in the selective phytotoxicity of herbicides. Tolerant species can detoxify the herbicide more efficiently than susceptible species, suggesting that metabolic pathways are key to developing herbicide resistance in crops (Breaux, 1987).
Pharmaceutical Applications
Research into the development of novel compounds for therapeutic applications is another area of interest. For example, compounds with the core structure of chloroacetamide have been studied for their anticancer properties. Synthesis and evaluation of derivatives, such as thiazole derivatives, have shown potential in cancer treatment by targeting specific cancer cell lines, indicating the versatility of chloroacetamide structures in drug development (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Environmental Impact Assessment
Understanding the environmental fate of chloroacetamide herbicides is crucial for assessing their impact on water systems. Studies on the occurrence of acetochlor in the hydrologic system have documented its presence in rainwater and streams, highlighting the need for monitoring and managing the environmental distribution of these compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).
Future Directions
Given the limited information available on “2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide”, future research could focus on elucidating its synthesis, chemical properties, and potential biological activities. This could involve experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate its potential biological activities .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-6-7-13(8-15(11)18)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWUEOVQCLMXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.